molecular formula C15H14N2O5 B11637310 3-(5-{(E)-[2-(ethoxycarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid

3-(5-{(E)-[2-(ethoxycarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid

Cat. No.: B11637310
M. Wt: 302.28 g/mol
InChI Key: OROPKURTKMZCSU-CXUHLZMHSA-N
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Description

3-{5-[(E)-{[(ETHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOIC ACID is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a furan ring attached to a benzoic acid moiety, with an ethoxycarbonylamino group linked through an imino methylene bridge. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[(E)-{[(ETHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.

    Introduction of the Benzoic Acid Moiety: The furan ring is then functionalized with a benzoic acid group through a Friedel-Crafts acylation reaction, using benzoic acid chloride and a Lewis acid catalyst like aluminum chloride.

    Addition of the Ethoxycarbonylamino Group: The ethoxycarbonylamino group is introduced via a nucleophilic substitution reaction, where an ethoxycarbonylamine reacts with the furan ring in the presence of a base such as sodium hydride.

    Formation of the Imino Methylene Bridge: The final step involves the formation of the imino methylene bridge through a condensation reaction between the ethoxycarbonylamino group and formaldehyde under acidic conditions.

Industrial Production Methods

Industrial production of 3-{5-[(E)-{[(ETHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOIC ACID may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{5-[(E)-{[(ETHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the ethoxycarbonylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

3-{5-[(E)-{[(ETHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-{5-[(E)-{[(ETHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-{5-[(E)-{[(METHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOIC ACID: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.

    3-{5-[(E)-{[(ETHOXYCARBONYL)AMINO]IMINO}METHYL]THIOPHEN-2-YL}BENZOIC ACID: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

3-{5-[(E)-{[(ETHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOIC ACID is unique due to its specific combination of functional groups and the presence of a furan ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H14N2O5

Molecular Weight

302.28 g/mol

IUPAC Name

3-[5-[(E)-(ethoxycarbonylhydrazinylidene)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C15H14N2O5/c1-2-21-15(20)17-16-9-12-6-7-13(22-12)10-4-3-5-11(8-10)14(18)19/h3-9H,2H2,1H3,(H,17,20)(H,18,19)/b16-9+

InChI Key

OROPKURTKMZCSU-CXUHLZMHSA-N

Isomeric SMILES

CCOC(=O)N/N=C/C1=CC=C(O1)C2=CC(=CC=C2)C(=O)O

Canonical SMILES

CCOC(=O)NN=CC1=CC=C(O1)C2=CC(=CC=C2)C(=O)O

Origin of Product

United States

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